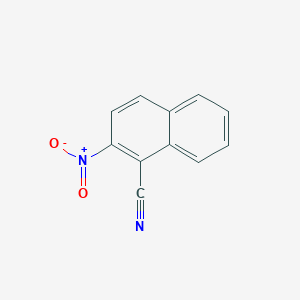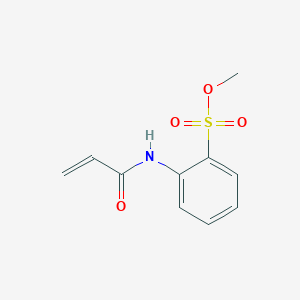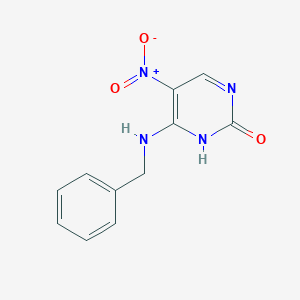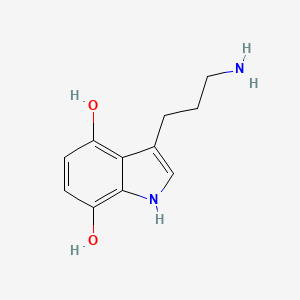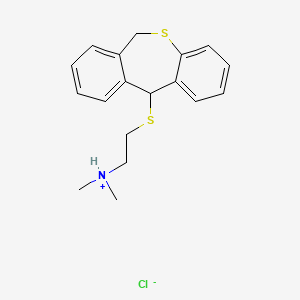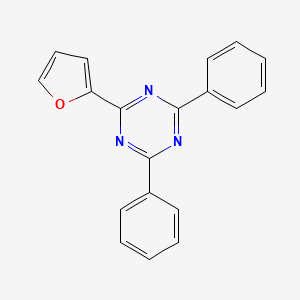
2-(2-Furyl)-4,6-diphenyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Furyl)-4,6-diphenyl-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a furyl group and two phenyl groups attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylamine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Furyl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazine ring can be reduced to form dihydrotriazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(2-Furyl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Furyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Furyl)-4,6-diphenyl-1,3,5-triazine: Unique due to the presence of both furyl and phenyl groups.
2-(2-Furyl)-4,6-dimethyl-1,3,5-triazine: Similar structure but with methyl groups instead of phenyl groups.
2-(2-Furyl)-4,6-dichloro-1,3,5-triazine: Contains chlorine atoms, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its combination of furyl and phenyl groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H13N3O |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C19H13N3O/c1-3-8-14(9-4-1)17-20-18(15-10-5-2-6-11-15)22-19(21-17)16-12-7-13-23-16/h1-13H |
Clave InChI |
MAVXDEAJWADQDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


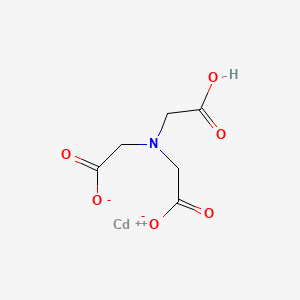
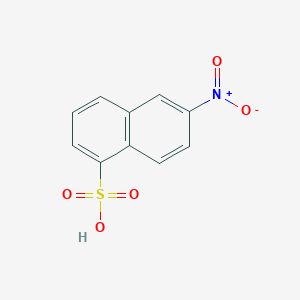
![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13755186.png)
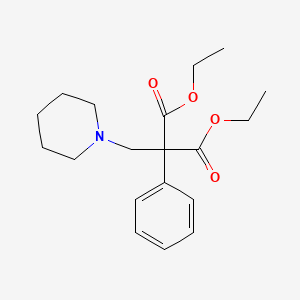
![(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13755193.png)
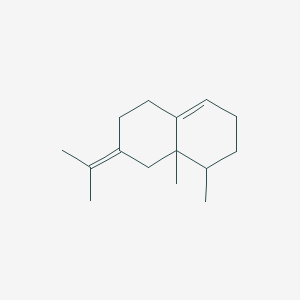
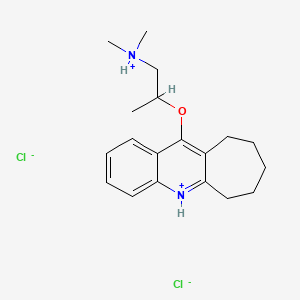
![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)
![Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-](/img/structure/B13755214.png)
